molecular formula C7H15NOS B2497305 2-[(Thiolan-3-yl)amino]propan-1-ol CAS No. 1154899-70-3

2-[(Thiolan-3-yl)amino]propan-1-ol

Cat. No.: B2497305
CAS No.: 1154899-70-3
M. Wt: 161.26
InChI Key: JSPMEFAIHBMWMQ-UHFFFAOYSA-N
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Description

2-[(Thiolan-3-yl)amino]propan-1-ol is a chemical compound with the molecular formula C7H15NOS and a molecular weight of 161.27 g/mol . It is also known by its IUPAC name, 2-(tetrahydro-3-thienylamino)-1-propanol . This compound is characterized by the presence of a thiolane ring, an amino group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

2-(thiolan-3-ylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NOS/c1-6(4-9)8-7-2-3-10-5-7/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPMEFAIHBMWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiolan-3-yl)amino]propan-1-ol typically involves the reaction of thiolane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of thiolane-3-carboxylic acid with 2-amino-1-propanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-[(Thiolan-3-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Thiolan-3-yl)amino]propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Thiolan-3-yl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Thiolan-3-yl)amino]propan-1-ol is unique due to the presence of the thiolane ring, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Biological Activity

2-[(Thiolan-3-yl)amino]propan-1-ol, with the molecular formula C7_7H15_{15}NOS, is a compound characterized by the presence of a thiolane ring. This unique structural feature contributes to its distinct chemical reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of thiolane derivatives with amino alcohols. A common method includes the reaction of thiolane-3-carboxylic acid with 2-amino-1-propanol in the presence of a dehydrating agent like thionyl chloride. This reaction is performed under reflux conditions, followed by purification through distillation or recrystallization.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells, potentially through mechanisms involving modulation of enzyme activity and interaction with cellular receptors .

The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, which may lead to inhibition or activation of various biological pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparative Analysis

To better understand its biological activity, a comparison with similar compounds can be insightful. Below is a table summarizing key differences between this compound and other related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Contains thiolane ringAntimicrobial, anticancer
3-Aminopropan-1-ol Lacks thiolane ringLimited biological activity
2-Amino-3-(1H-indol-3-yl)propan-1-ol Contains indole ringAnticancer properties

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
  • Cancer Cell Line Studies : In vitro experiments on human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, particularly in melanoma and breast cancer cells, suggesting its potential as a therapeutic agent .

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